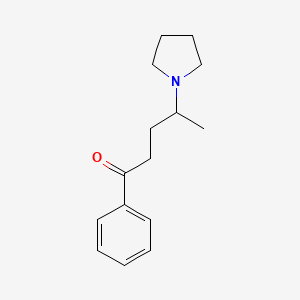

1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

1-phenyl-4-pyrrolidin-1-ylpentan-1-one |

InChI |

InChI=1S/C15H21NO/c1-13(16-11-5-6-12-16)9-10-15(17)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |

InChI Key |

NBXBGFUUPNFBQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)C1=CC=CC=C1)N2CCCC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 Phenyl 4 Pyrrolidin 1 Yl Pentan 1 One Analogs

Systematic Modifications of the Phenyl Ring and their Biochemical Implications

Modifications to the phenyl ring of α-PVP analogs significantly influence their potency and selectivity at monoamine transporters. The parent compound, α-PVP, is a potent inhibitor of DAT and NET with negligible action at the serotonin transporter (SERT). nih.govnih.gov

One of the most studied modifications is the comparison of α-PVP with its analog, 3,4-methylenedioxypyrovalerone (MDPV). The removal of the 3,4-methylenedioxy group from MDPV to yield α-PVP has little effect on the compound's potent inhibition of DAT and NET. nih.gov However, the presence of the methylenedioxy moiety does confer a somewhat greater potency at SERT, though both compounds remain highly selective for DAT and NET. nih.gov

Substitutions on the phenyl ring of the related compound α-pyrrolidinohexiophenone (α-PHP), which has a butyl side chain instead of a propyl one, have been investigated. Adding a para-substituent, such as a methyl (CH₃), methoxy (OCH₃), chloro (Cl), bromo (Br), or trifluoromethyl (CF₃) group, generally results in potent DAT inhibitors that are selective over SERT. nih.gov For instance, the 4-chloro and 4-bromo analogs of α-PHP are particularly potent DAT inhibitors. nih.gov

Studies on halogenated α-PVP derivatives show that both meta- and para-substitutions with fluorine, chlorine, or bromine result in potent DA uptake inhibitors. nih.gov Interestingly, meta-substituted cathinones appear to be more DAT selective than their para-analogs. nih.gov For example, 3-fluoro-α-PVP and 3-bromo-α-PVP display DAT/SERT inhibition ratios significantly higher than their 4-substituted counterparts. nih.gov

| Compound | Phenyl Ring Modification | DAT IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT/SERT Ratio |

| α-PVP | Unsubstituted | 0.0222 | >10 | >2900 |

| MDPV | 3,4-Methylenedioxy | 0.050 | >10 | >806 |

| 4-F-α-PVP | 4-Fluoro | 0.026 | 21.6 | 831 |

| 3-F-α-PVP | 3-Fluoro | 0.016 | 28.1 | 1756 |

| 4-Cl-α-PHP | 4-Chloro | 0.0034 | 10.11 | 2973 |

| 4-Br-α-PHP | 4-Bromo | 0.0028 | 3.613 | 1290 |

Data sourced from multiple studies. nih.govnih.govnih.govljmu.ac.uk

Systematic Modifications of the Pyrrolidine (B122466) Moiety and its Influence on Activity

The pyrrolidine ring is a key structural feature for the high-potency dopamine (B1211576) transporter inhibition observed in α-PVP and related compounds. researchgate.net This tertiary amine is considered a critical attribute for potent uptake inhibition at DAT. nih.gov The lipophilicity conferred by the pyrrolidine ring is thought to enhance permeability across the blood-brain barrier, contributing to its central nervous system activity. researchgate.net

SAR studies demonstrate that alterations to this ring system typically lead to a significant decrease in potency. A common modification is ring expansion, replacing the five-membered pyrrolidine ring with a six-membered piperidine ring. This change consistently results in reduced activity. For example, the piperidine analog of α-PVP shows a 7-fold decrease in potency as a DAT reuptake inhibitor. nih.gov Similarly, for 3,4-dichloro-α-PVP, expanding the pyrrolidine to a piperidine moiety decreased potency by approximately 15-fold. nih.gov

Further constraining the amine structure, as seen in aminotetralone analogs, leads to an even more drastic loss of potency. nih.gov Conversely, opening the pyrrolidine ring also results in reduced potency. nih.gov These findings highlight that the specific size, conformation, and basicity of the pyrrolidine ring are optimized for strong interaction with the dopamine transporter. nih.govnih.govnih.gov

| Compound | Amine Moiety | DAT IC₅₀ (nM) |

| α-PVP | Pyrrolidine | 18.2 |

| Piperidine Analog of α-PVP | Piperidine | 128 |

Systematic Modifications of the Pentanone Alkyl Chain Length and Branching

The length and structure of the α-alkyl chain extending from the pentanone core are crucial determinants of potency for α-pyrrolidinophenone analogs. A clear trend is observed where increasing the length of this chain from a methyl to a pentyl group progressively increases the inhibitory potency at DAT and NET. nih.gov

This relationship is demonstrated by comparing a series of analogs:

α-PPP (methyl chain) is the least potent.

α-PBP (ethyl chain) is significantly more potent than α-PPP.

α-PVP (propyl chain) shows a further increase in potency.

α-PHP (butyl chain) is slightly more potent than α-PVP. nih.govnih.gov

This trend suggests that the binding site on the dopamine transporter can accommodate and favorably interact with longer alkyl chains, likely through hydrophobic interactions. nih.govnih.gov All these analogs retain high selectivity for DAT and NET over SERT. nih.govnih.gov

Branching of the alkyl side chain, however, appears to reduce potency. The branched isopropyl counterpart of α-PBP (with an ethyl side chain) was found to be about 50% less potent. nih.gov This indicates that a linear alkyl chain is preferred for optimal interaction with the transporter.

| Compound | α-Alkyl Chain | DAT Kᵢ (µM) | DAT IC₅₀ (µM) |

| α-PPP | Methyl | 1.29 | 0.64 |

| α-PBP | Ethyl | 0.145 | 0.13 |

| α-PVP | Propyl | 0.0222 | 0.029 |

| α-PHP | Butyl | 0.016 | 0.024 |

Data compiled from Eshleman et al., 2017 and Rickli et al., 2015. nih.govnih.gov

Positional Isomerism Studies and their Comparative Biochemical Properties

Positional isomerism, where atoms or functional groups are located at different positions on the carbon skeleton, can lead to significant differences in the biochemical and pharmacological properties of synthetic cathinones. nih.gov A key example related to the α-pyrrolidinophenone class is the comparison between α-pyrrolidinohexiophenone (α-PHP) and its positional isomer α-pyrrolidinoisohexanophenone (α-PiHP).

In α-PHP, the alkyl side chain is a linear butyl group attached to the α-carbon, resulting in a hexanophenone core. In α-PiHP, the structure is rearranged to a 4-methyl-pentan-1-one, meaning the alkyl chain is branched (isobutyl). wikipedia.org This seemingly minor shift of a methyl group from the end of the chain to a branched position has notable effects on its interaction with monoamine transporters.

In vitro studies show that α-PiHP is a potent DAT inhibitor, with a binding affinity (Kᵢ) of 35.7 nM for the human dopamine transporter. who.int It is also highly selective, with a much lower affinity for NET (340 nM) and negligible affinity for SERT (>7500 nM). who.int Compared to α-PHP, α-PiHP displays higher selectivity for the dopamine transporter. wikipedia.org This demonstrates that even subtle rearrangements in the alkyl chain can fine-tune the selectivity profile of these compounds. The ability to distinguish between such isomers is critical in forensic and toxicological analysis, as they may have different potencies and legal statuses. nih.gov

| Compound | Isomeric Structure | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

| α-PHP | 1-phenyl-2-(pyrrolidin-1-yl)hexan-1-one | 16 | 61 | >10,000 |

| α-PiHP | 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one | 35.7 | 340 | >7500 |

Data compiled from Eshleman et al., 2017 and the World Health Organization Critical Review Report on α-PiHP. nih.govwho.int

Chiral Resolution and Enantioselective Biochemical Activity Assessment

Like many synthetic cathinones, 1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one (α-PVP) possesses a chiral center at the α-carbon, leading to the existence of two enantiomers: (S)-α-PVP and (R)-α-PVP. Biochemical studies have revealed significant enantioselectivity in their interaction with monoamine transporters, with the S-enantiomer being substantially more potent. nih.gov

In vitro uptake inhibition assays show that (S)-α-PVP is approximately 30-fold more potent than (R)-α-PVP at inhibiting the dopamine transporter (DAT). nih.gov A similar, though slightly less pronounced, stereoselectivity is observed at the norepinephrine (B1679862) transporter (NET), where the S-isomer is about 20 times more potent. nih.gov Both enantiomers, like the racemic mixture, display minimal activity at the serotonin transporter (SERT). nih.gov

This marked difference in potency is also reflected in in vivo studies. (S)-α-PVP produces significant increases in extracellular dopamine and locomotor activity at doses at least 30 times lower than those required for (R)-α-PVP to elicit comparable effects. nih.gov Consequently, the pronounced psychostimulant effects of racemic α-PVP are primarily attributed to the actions of the (S)-enantiomer. nih.gov This enantioselective activity underscores the importance of stereochemistry in the design and evaluation of pharmacologically active compounds.

| Enantiomer | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| (S)-α-PVP | 12.9 | 18.2 | >10,000 |

| (R)-α-PVP | 393 | 368 | >10,000 |

| Racemic α-PVP | 28.6 | 39.0 | >10,000 |

Data from Gannon et al., 2018. nih.gov

Environmental Fate and Degradation of 1 Phenyl 4 Pyrrolidin 1 Yl Pentan 1 One

Photolytic Degradation Mechanisms and Rates

Photolytic degradation, or photodegradation, is a process where chemical compounds are broken down by light. The rate and mechanism of photolytic degradation depend on the compound's ability to absorb light at specific wavelengths and the presence of other substances that can aid in this process.

For a compound like 1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one, the presence of a phenyl group suggests potential for photolytic degradation. Aromatic compounds can absorb ultraviolet radiation, leading to the excitation of electrons and subsequent chemical reactions. These reactions can include oxidation, reduction, or cleavage of chemical bonds.

Hypothetical Photolytic Degradation Data

To illustrate the type of data obtained from photolytic degradation studies, a hypothetical table is presented below. It is important to note that this data is not based on experimental results for this compound and is for illustrative purposes only.

| Light Source | Wavelength (nm) | Half-life (hours) | Degradation Products |

| Simulated Sunlight | 290-400 | 48 | Phenylacetic acid, Pyrrolidine (B122466) derivatives |

| UV-C Lamp | 254 | 12 | Benzoic acid, smaller aliphatic amines |

Biotransformation Processes in Environmental Microbial Communities

Biotransformation is the chemical alteration of a substance by living organisms, primarily microorganisms like bacteria and fungi. This is a crucial process in the environmental degradation of many organic compounds. The degradation of compounds with phenyl groups by microbial communities has been observed for other classes of chemicals, such as phenylurea herbicides. nih.gov

Microbial communities in soil and water can utilize organic compounds as a source of carbon and energy, leading to their breakdown. The rate and extent of biotransformation depend on the microbial population, environmental conditions (e.g., temperature, pH, oxygen levels), and the chemical structure of the compound.

Potential Biotransformation Pathways

Based on the structure of this compound, potential biotransformation pathways could involve:

Oxidation: The alkyl chain or the phenyl group could be oxidized.

Dealkylation: The pyrrolidine group could be cleaved from the main structure.

Ring cleavage: The phenyl ring could be opened and further degraded.

Hydrolytic Stability under Various Environmental Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is an important factor in its environmental persistence. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

The structure of this compound contains a ketone functional group, which is generally stable to hydrolysis under neutral environmental conditions. However, under strongly acidic or basic conditions, the rate of hydrolysis may increase.

Illustrative Hydrolytic Stability Data

The following table provides a hypothetical representation of hydrolytic stability data. This data is not based on experimental results for the target compound.

| pH | Temperature (°C) | Half-life (days) |

| 4 | 25 | > 365 |

| 7 | 25 | > 365 |

| 9 | 25 | 180 |

Adsorption and Mobility Characteristics in Soil and Aquatic Matrices

The adsorption and mobility of a chemical in soil and aquatic environments determine its distribution and potential for groundwater contamination. Adsorption is the process by which a chemical binds to soil particles, while mobility refers to its movement through the soil profile.

The affinity of a compound for soil particles is influenced by soil properties (e.g., organic matter content, clay content) and the chemical's properties (e.g., water solubility, octanol-water partition coefficient). californiaagriculture.org For phenyl-containing compounds like some herbicides, organic carbon is a primary factor affecting their sorption in soils. nih.gov

Given the presence of both a nonpolar phenyl group and a more polar amine functional group in this compound, its adsorption behavior could be complex. The pyrrolidine nitrogen can be protonated at environmental pH values, which would increase its water solubility and potentially decrease its adsorption to soil organic matter.

Hypothetical Soil Adsorption Data

This table illustrates the type of data that would be generated in soil adsorption studies and is not based on actual experimental values for this compound.

| Soil Type | Organic Carbon (%) | Clay (%) | Adsorption Coefficient (Kd) |

| Sandy Loam | 1.2 | 15 | 5.8 |

| Silt Loam | 2.5 | 25 | 12.3 |

| Clay | 3.1 | 45 | 25.1 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves the condensation of valerophenone precursors with pyrrolidine under reflux in dichloromethane or ethanol. Optimization includes adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 ketone-to-amine). Catalysts like acetic acid may improve yields. Impurity profiles should be monitored via GC-MS to ensure purity >95%. Similar synthetic strategies for α-pyrrolidinophenones are detailed in studies on analogs like 4F-α-PVP .

Q. How is the crystal structure of α-PVP determined, and which software tools are validated for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement using SHELXL (version 2018+) is recommended, with validation steps including:

- R-factor convergence (<5%).

- Hydrogen bonding network analysis.

- Twinning detection (e.g., using TWINLAW).

SHELX’s robustness for small-molecule refinement is well-documented, particularly for resolving positional disorder in pyrrolidine rings .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., receptor affinity vs. in vivo effects) be resolved?

- Methodological Answer :

- Standardization : Use consistent cell lines (e.g., HEK-293 for dopamine transporter assays) and in vivo models (e.g., rodent locomotor activity tests).

- Metabolite Interference : Account for active metabolites (e.g., oxidized pyrrolidine derivatives) via LC-MS/MS profiling of plasma/urine .

- Dosage Calibration : Address species-specific pharmacokinetics using allometric scaling. Contradictions in α-PVP’s potency (e.g., stimulant vs. hallucinogenic effects) may arise from enantiomeric differences, requiring chiral separation techniques .

Q. What advanced analytical techniques differentiate α-PVP from structural analogs (e.g., 4F-α-PVP, α-PiHP) in forensic samples?

- Methodological Answer :

- HRMS (Q-TOF) : Exact mass analysis (e.g., α-PVP: m/z 232.1463 [M+H]⁺ vs. 4F-α-PVP: m/z 250.1369).

- NMR : Compare chemical shifts (e.g., α-PVP’s phenyl proton singlet at δ 7.45 ppm vs. 4F-α-PVP’s para-fluorine coupling).

- GC-MS/MS : Validate retention indices and fragmentation patterns (e.g., α-PVP’s base peak at m/z 84 [pyrrolidine fragment]) .

Q. What are the primary metabolic pathways of α-PVP in humans, and how are they characterized?

- Methodological Answer :

- Phase I Metabolism : Pyrrolidine ring oxidation (to γ-lactam) and ketone reduction (to secondary alcohol) dominate.

- Phase II Metabolism : Glucuronidation of hydroxylated metabolites.

- Analytical Workflow : Collect urine samples post-administration, extract via solid-phase extraction (SPE), and analyze with LC-QTOF-MS. Reference standards for metabolites (e.g., 1-phenyl-2-(2-oxopyrrolidin-1-yl)pentan-1-one) are critical .

Q. How does international scheduling (e.g., Schedule II under the 1971 Convention) impact regulatory compliance for laboratory use?

- Methodological Answer :

- Procurement : Requires DEA Schedule II registration (U.S.) or equivalent national licenses (e.g., UK Home Office).

- Documentation : Maintain logs for quantity used, purpose, and destruction.

- Analytical Exemptions : Sub-threshold quantities (<50 mg) for reference standards may bypass some restrictions. WHO and EU guidelines emphasize controlled access due to abuse potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.